Ethyl 4-chloroquinazoline-8-carboxylate
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Overview
Description
Ethyl 4-chloroquinazoline-8-carboxylate is a chemical compound with the molecular formula C₁₁H₉ClN₂O₂ and a molecular weight of 236.65 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloroquinazoline-8-carboxylate typically involves the reaction of 4-chloroquinazoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester . The general reaction scheme is as follows:
4-chloroquinazoline+ethyl chloroformatebaseEthyl 4-chloroquinazoline-8-carboxylate
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloroquinazoline-8-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, ammonia, or thiourea in solvents like ethanol or methanol.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic substitution: Substituted quinazolines.
Hydrolysis: 4-chloroquinazoline-8-carboxylic acid.
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Scientific Research Applications
Ethyl 4-chloroquinazoline-8-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Organic Synthesis: Serves as an intermediate in the synthesis of various heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industrial Applications: Utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of Ethyl 4-chloroquinazoline-8-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The molecular targets and pathways involved vary based on the specific derivative or analog being studied .
Comparison with Similar Compounds
Ethyl 4-chloroquinazoline-8-carboxylate can be compared with other quinazoline derivatives such as:
- Ethyl 4-chloroquinazoline-2-carboxylate
- Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate
- Ethyl 4-chloroquinoline-3-carboxylate
These compounds share similar structural features but differ in their substitution patterns and functional groups, which can influence their chemical reactivity and biological activities .
Conclusion
This compound is a versatile compound with significant applications in medicinal chemistry, organic synthesis, and industrial research. Its unique chemical properties and reactivity make it a valuable tool for scientific exploration and development.
Properties
Molecular Formula |
C11H9ClN2O2 |
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Molecular Weight |
236.65 g/mol |
IUPAC Name |
ethyl 4-chloroquinazoline-8-carboxylate |
InChI |
InChI=1S/C11H9ClN2O2/c1-2-16-11(15)8-5-3-4-7-9(8)13-6-14-10(7)12/h3-6H,2H2,1H3 |
InChI Key |
AOXPIJZZVHBDMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1N=CN=C2Cl |
Origin of Product |
United States |
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